Luteolin 7-diglucuronide
Overview
Description
Mechanism of Action
Luteolin 7-diglucuronide (also known as Luteolin 7-O-beta-D-diglucuronide or luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide]) is a major active flavonoid glycoside compound extracted from various plants, including Ixeris sonchifolia .
Target of Action
The primary targets of this compound are receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . These proteins play a crucial role in necroptosis, a regulated type of cell death .
Mode of Action
This compound interacts with its targets, RIP3 and MLKL, by binding to them more stably and firmly than their inhibitors . This interaction inhibits the aggregation of MLKL to the nucleus, thereby regulating the RIP3/MLKL signaling pathway .
Biochemical Pathways
The compound affects the RIP3/MLKL signaling pathway, which is involved in necroptosis . By inhibiting this pathway, this compound can ameliorate oxygen glucose deprivation (OGD)-induced neuronal injury .
Result of Action
In vitro, this compound has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, it has been shown to protect against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model .
Biochemical Analysis
Biochemical Properties
Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL), which are involved in necroptosis . The compound’s interaction with these enzymes helps in reducing cell death and inflammation, highlighting its potential as a therapeutic agent in conditions like cerebral ischemia .
Cellular Effects
Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been found to improve cell viability and reduce cell death under conditions of oxygen-glucose deprivation (OGD) . The compound influences cell signaling pathways, such as the RIP3/MLKL pathway, and modulates gene expression related to cell survival and apoptosis . Additionally, it helps in maintaining mitochondrial membrane potential and preventing intracellular calcium overload, which are critical for cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] involves its binding interactions with specific biomolecules. It binds to RIP3 more stably and firmly than the RIP3 inhibitor GSK872, thereby inhibiting the activation of MLKL and preventing its aggregation in the nucleus . This inhibition of the RIP3/MLKL pathway reduces necroptosis and inflammation, contributing to the compound’s neuroprotective effects . Furthermore, the compound’s ability to modulate gene expression and enzyme activity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] have been observed to change over time. The compound demonstrates stability under various experimental conditions, maintaining its biological activity for extended periods . Long-term studies have shown that it can provide sustained neuroprotection and improve neurological outcomes in animal models of cerebral ischemia
Dosage Effects in Animal Models
The effects of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant neuroprotection without adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks in clinical applications.
Metabolic Pathways
Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its biological activity . Studies have shown that the compound can effectively reach and exert its effects in the brain, highlighting its potential for treating neurological disorders .
Subcellular Localization
Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules effectively, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteolin 7-diglucuronide can be synthesized through enzymatic glucuronidation of luteolin. The process involves the use of UDP-glucuronate and luteolin in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Perilla frutescens. The extraction process includes solvent selection, extraction temperature, and extraction time optimization to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Luteolin 7-diglucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxylated derivatives .
Scientific Research Applications
Luteolin 7-diglucuronide has a wide range of scientific research applications:
Comparison with Similar Compounds
Luteolin 7-diglucuronide is unique due to its dual glucuronidation, which enhances its solubility and bioavailability compared to other flavonoids. Similar compounds include:
Apigenin 7-diglucuronide: Another flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Rosmarinic acid: A phenolic compound with strong antioxidant activity.
This compound stands out for its potent biological activities and potential therapeutic applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVWJQPAZYQDB-DBFWEQBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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